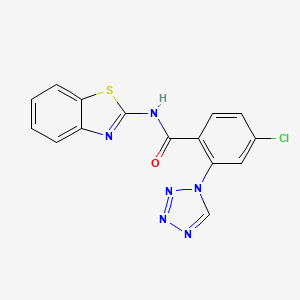

N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Description

N-(1,3-Benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core linked to a benzamide scaffold substituted with a tetrazole ring and a chlorine atom. The benzothiazole moiety is known for its pharmacological relevance, including antimicrobial and antitumor activities, while the tetrazole group enhances metabolic stability and bioavailability due to its high nitrogen content and hydrogen-bonding capacity .

Properties

Molecular Formula |

C15H9ClN6OS |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H9ClN6OS/c16-9-5-6-10(12(7-9)22-8-17-20-21-22)14(23)19-15-18-11-3-1-2-4-13(11)24-15/h1-8H,(H,18,19,23) |

InChI Key |

AJGHJLNGEILWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring.

Reduction: Reduction reactions can occur at the tetrazole ring, converting it to an amine.

Substitution: The chloro group on the benzamide moiety can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include amines or hydrazines.

Substitution: Products will vary depending on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide has shown promising results against various bacterial strains. A study by Badgujar et al. (2023) highlighted the effectiveness of benzothiazole compounds in combating drug-resistant bacteria, suggesting that modifications to the benzothiazole structure can enhance their antimicrobial potency .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A549. A recent review noted that these compounds often exhibit cytotoxic effects with IC50 values indicating significant activity against multiple cancer types .

Anticonvulsant Effects

Another area of application is in the treatment of epilepsy. The anticonvulsant activity of various benzothiazole derivatives has been documented, with some compounds showing effectiveness comparable to established antiepileptic drugs. This suggests that this compound may also possess similar properties .

Case Study 1: Antimicrobial Efficacy

A study published in Advances in Basic and Applied Sciences evaluated various benzothiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, demonstrating the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study involving several benzothiazole derivatives, this compound was tested against a panel of cancer cell lines. The findings revealed that this compound exhibited potent cytotoxicity with an IC50 value significantly lower than many existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Crystallography

A key structural distinction lies in the substituents on the benzamide core. Below is a comparison with analogous derivatives:

Key Observations :

- Fluorine substitution in 2-BTFBA and the thiazole derivative alters electron distribution, which may influence binding interactions in biological systems.

Physicochemical and Spectroscopic Properties

- Tetrazole vs. Hydroxyl/Thiazole Groups: Tetrazole’s aromaticity and H-bonding capacity (N–H donors) contrast with the hydroxyl group’s lone O–H donor in and thiazole’s sulfur atom in . These differences impact intermolecular interactions and stability. In NMR, the tetrazole’s protons (δ ~8–10 ppm) would differ from hydroxyl (δ ~5–6 ppm) or thiazole (δ ~7–8 ppm) signals .

- Chlorine Substitution: The 4-chloro substituent in the target compound and 2-BTFBA may enhance lipophilicity compared to non-halogenated analogs like 2-BTBA .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of 4-chloro-2-(1H-tetrazol-1-yl)benzoic acid with 1,3-benzothiazole derivatives. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR and HER-2 pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives exhibit activity against a range of bacteria and fungi. In particular, studies have shown that certain derivatives can inhibit the growth of resistant strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potential therapeutic applications in treating infections caused by resistant pathogens .

Neuroprotective Effects

The neuroprotective effects of benzothiazole-based compounds have been explored in models of neurodegenerative diseases. For example, some derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease . The evaluation of neurotoxicity is essential, as it ensures that these compounds can be safely developed for therapeutic use.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at various positions on the benzothiazole or tetrazole rings can significantly influence potency and selectivity. For instance:

Case Studies

Several case studies have documented the biological evaluations of similar benzothiazole derivatives:

- Anticancer Study : A study involving N-(1,3-benzothiazol-2-yl)-substituted amides demonstrated significant cytotoxicity against MCF-7 cells with IC₅₀ values in the low micromolar range.

- Antimicrobial Evaluation : A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing MIC values as low as 0.7 μg/mL against resistant strains.

- Neuroprotective Assessment : In vitro studies using neuronal cell lines indicated that certain benzothiazole derivatives could reduce apoptosis induced by oxidative stress.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Site

The para-chloro group on the benzamide ring is susceptible to nucleophilic substitution under specific conditions. This site allows functionalization through replacement with nucleophiles such as amines, alkoxides, or thiols.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Primary amines | DMF, 80–100°C | Substituted benzamide derivatives | Yields depend on amine basicity |

| Sodium methoxide | Methanol, reflux | Methoxy-substituted derivative | Polar aprotic solvents enhance reactivity |

Reactivity of the Tetrazole Ring

The tetrazole group participates in cycloaddition, alkylation, and acid-base reactions due to its aromaticity and lone electron pairs.

Key Reactions

-

Cycloaddition : Reacts with alkynes in Huisgen 1,3-dipolar cycloaddition to form triazole derivatives (e.g., click chemistry applications) .

-

Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) leads to N-alkylation at the tetrazole nitrogen.

-

Salt Formation : The acidic proton (N-H) reacts with strong bases (e.g., NaOH) to form water-soluble salts.

Amide Bond Hydrolysis

The amide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine components.

| Conditions | Reagents | Products | Yield Optimization |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Chloro-2-(1H-tetrazol-1-yl)benzoic acid | Prolonged heating required |

| Basic hydrolysis | 2M NaOH, 60°C, 6h | Corresponding amine + carboxylate | Faster than acidic hydrolysis |

Oxidation

-

Benzothiazole sulfur : Oxidized to sulfoxide (H₂O₂, glacial acetic acid) or sulfone (KMnO₄, H₂O) derivatives.

-

Tetrazole ring : Stable under mild oxidation but degrades with strong oxidizers (e.g., HNO₃).

Reduction

-

Amide to amine : Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine.

Cross-Coupling Reactions

While direct coupling is limited by the chloro group’s electronic environment, prior substitution (e.g., converting –Cl to –Br) enables Suzuki or Ullmann-type couplings for biaryl synthesis.

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

NAS : Proceeds via a two-step mechanism (addition-elimination) facilitated by electron-withdrawing groups (tetrazole, amide).

-

Tetrazole alkylation : Follows an SN2 pathway at the less hindered nitrogen site.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions. First, the benzothiazole amine is reacted with a 4-chloro-2-(1H-tetrazol-1-yl)benzoyl chloride intermediate in pyridine or DMF under reflux. Key steps include:

- Amide bond formation : Use equimolar ratios of amine and acyl chloride, with pyridine as both solvent and acid scavenger (to neutralize HCl byproducts). Stirring overnight at room temperature ensures completion .

- Tetrazole introduction : Tetrazole groups are often introduced via cyclization of nitriles with sodium azide or via substitution reactions. Solvent choice (e.g., DMF or ethanol) and temperature (reflux vs. room temperature) critically affect cyclization efficiency and yield .

- Yield optimization : Typical yields range from 78–90% for analogous benzothiazole-amide derivatives, with impurities removed via NaHCO₃ washes and recrystallization from methanol or ethanol .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : The benzothiazole proton appears as a singlet at δ 8.2–8.5 ppm, while tetrazole protons resonate as a singlet near δ 9.0 ppm. Chlorine substituents deshield adjacent aromatic protons, shifting signals downfield .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For C₁₅H₁₀ClN₅OS, expect m/z ≈ 364.0265 .

- Melting point : Analogous compounds melt between 99–177°C; deviations >5°C suggest impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity for benzothiazole-tetrazole derivatives?

- Methodological Answer : X-ray crystallography reveals conformational flexibility and intermolecular interactions that influence bioactivity. For example:

- Hydrogen bonding : The tetrazole N–H forms centrosymmetric dimers (N–H···N, ~2.8 Å), stabilizing the crystal lattice and potentially altering solubility .

- Chlorine positioning : The 4-chloro substituent’s orientation affects π-π stacking with enzyme active sites. Refinement using SHELXL (with TWIN/BASF commands for twinned data) can model disorder and resolve conflicting activity reports .

Q. What strategies mitigate challenges in refining crystal structures of this compound when twinning or disorder is present?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN command with a BASF parameter to scale twin fractions. For pseudo-merohedral twinning, HKLF 5 format data is essential .

- Disordered substituents : Apply PART/SUMP constraints to model chlorine or tetrazole group disorder. Anisotropic displacement parameters (ADPs) for heavy atoms improve model accuracy .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and ensure Fo/Fc maps lack residual electron density >0.3 eÅ⁻³ .

Q. How do substituents on the benzamide ring modulate enzyme inhibition (e.g., PFOR enzyme)?

- Methodological Answer :

- Electron-withdrawing groups (Cl, tetrazole) : Enhance binding to PFOR’s hydrophobic pockets via dipole-dipole interactions. Chlorine at position 4 increases metabolic stability but may reduce solubility .

- Structure-activity relationship (SAR) : Replace chlorine with methoxy or piperazine groups (see analogues in ). Bioassays with PFOR-containing Clostridium strains (IC₅₀ measurements) can quantify inhibition .

Q. What experimental approaches validate the role of the tetrazole group in biological activity?

- Methodological Answer :

- Tetrazole bioisosteres : Synthesize analogs replacing tetrazole with carboxylate or sulfonamide groups. Compare IC₅₀ values in enzyme assays to assess functional group contribution .

- pH-dependent studies : Tetrazole’s acidity (pKa ~4.9) affects membrane permeability. Perform assays at pH 4.5 and 7.4 to evaluate protonation-dependent activity shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.